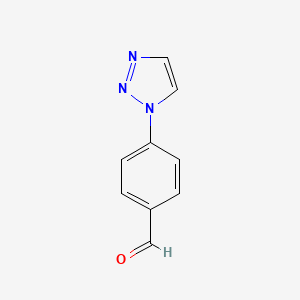

3-Aminothiophene-2-carbonitrile

概要

説明

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminothiophene derivatives. A stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been proposed, which involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another study describes a green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives using a one-pot three-component Gewald reaction in an eco-friendly medium of polyethylene glycol 600 under ultrasonication . Additionally, a solvent-free synthesis approach using high-speed vibration milling has been explored, which offers advantages such as short reaction time and simple conditions .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was determined by X-ray diffraction analysis . The crystal structures of related compounds have also been determined, revealing details about the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

The reactivity of 2-aminothiophene-3-carbonitriles with heterocumulenes has been studied, showing that reactions with phenyl isothiocyanate and thiophosgene lead to the formation of substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These reactions highlight the versatility of 2-aminothiophene-3-carbonitriles in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of these compounds, which is often reinforced by hydrogen bonding and π-π interactions . The environmental friendliness of the synthesis methods, such as the use of polyethylene glycol 600 and solvent-free conditions, also contributes to the overall assessment of these compounds' properties .

科学的研究の応用

1. Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

- Methods of Application: The synthesis involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur. The reaction is conducted under high-speed vibration milling, with a vibrational frequency of 30 Hz for 30 minutes .

- Results or Outcomes: The reaction times have been considerably decreased and the product was purified by a short column chromatography .

2. Synthesis of Thiophene Derivatives

- Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Pharmaceutical Applications of Methyl-3-Aminothiophene-2-Carboxylate

- Summary of Application: Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these applications are the production of a variety of pharmaceutical products with different therapeutic effects .

4. Corrosion Inhibitors

- Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these applications are the production of corrosion inhibitors which are used to protect metal surfaces .

5. Organic Semiconductors

- Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these applications are the production of organic semiconductors .

6. Organic Light-Emitting Diodes (OLEDs)

- Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these applications are the production of OLEDs .

7. Antioxidant Assessment

- Summary of Application: Thiophenic derivatives, including 2-Amino-3-Cyanothiophene, have been studied for their antioxidant activities .

- Methods of Application: The antioxidant activities were investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods .

- Results or Outcomes: Compounds derived from 2-Amino-3-Cyanothiophene showed significant antioxidant activities, which can be beneficial in preventing various oxidative diseases .

8. Synthesis of Thiophenic Derivatives

- Summary of Application: 3-Aminothiophene-2-carbonitrile can be used in the synthesis of various thiophenic derivatives .

- Methods of Application: The synthesis involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

- Results or Outcomes: The outcomes of these applications are the production of a variety of thiophenic derivatives .

9. Green Methodologies for Synthesis

- Summary of Application: 3-Aminothiophene-2-carbonitrile can be synthesized using green methodologies .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these applications are the production of 3-Aminothiophene-2-carbonitrile using environmentally friendly methods .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carbonitrile | |

CAS RN |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)